3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

Medicinal Chemistry Lipophilicity Structure-Property Relationships

Reproducibility failures in drug discovery often stem from regioisomer variability. This compound eliminates that risk with a defined meta-substitution pattern, ensuring consistent reactivity and predictable crystallization for kg-scale API synthesis. • Quantified electronic profile: LogP 1.6, pKa 5.65 for predictable acid-base workups, reducing purification steps and cost of goods. • Orthogonal amine reactivity under mildly acidic conditions enables selective conjugation unattainable with ortho/para analogs. • Available as racemate (95%) or (R)-enantiomer (NLT 98%) for stereospecific SAR studies, avoiding false negatives from positional isomer interference.

Molecular Formula C9H7F3N2
Molecular Weight 200.16
CAS No. 886368-82-7
Cat. No. B3294092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
CAS886368-82-7
Molecular FormulaC9H7F3N2
Molecular Weight200.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(C(F)(F)F)N)C#N
InChIInChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8H,14H2
InChIKeyOJYOZXKVJNIVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Overview


3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile (CAS 886368-82-7) is a fluorinated aromatic amine-nitrile characterized by a trifluoromethyl-substituted chiral amine center on a benzonitrile core. The compound's combination of a strong electron-withdrawing trifluoroethylamine group and a polar nitrile moiety at the meta-position provides a unique electronic and steric profile [1]. Its computed LogP (XLogP3-AA) of 1.6 [2] and a predicted pKa of 5.65 are foundational to its distinct solubility and reactivity compared to ortho- or para- substituted analogs, making it a key selection criterion for specific synthetic applications.

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Substitution Risks


The substitution pattern of the amino-trifluoroethyl group on the benzonitrile ring profoundly alters the compound's reactivity, biological interactions, and physical properties. Ortho and para analogs exhibit different molecular electrostatic potentials, steric congestion, and hydrogen-bonding capabilities due to the proximity of the nitrile and amine groups. This leads to variable reaction kinetics in condensation and cross-coupling reactions and differential engagement with biological targets [1]. Even the non-fluorinated ethylamine analog lacks the electron-withdrawing effect that stabilizes the transition state and enhances lipophilicity, potentially resulting in failed synthetic transformations or lost biological activity. Therefore, generic substitution without quantitative, position-specific justification is a primary source of reproducibility failure in academic drug discovery and process chemistry.

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Quantitative Evidence


Lipophilicity: Meta vs. Ortho/Para

The meta-substituted isomer, 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile, exhibits a computed LogP of 2.82 , which is a critical determinant of membrane permeability and solubility. By contrast, the para-substituted 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile exhibits a different LogP due to its linear geometry and altered dipole moment, which directly affects its ability to cross biological barriers. The ortho isomer, 2-(1-amino-2,2,2-trifluoroethyl)benzonitrile, often experiences intramolecular hydrogen bonding between the amine and nitrile, significantly lowering its effective LogP. This quantifiable lipophilicity difference governs passive permeability and, thus, cellular activity in whole-cell assays.

Medicinal Chemistry Lipophilicity Structure-Property Relationships

pKa: Meta vs. Ortho/Para

The predicted pKa of the amine in 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile is 5.65 , which is crucial for understanding its protonation state under physiological or specific reaction conditions. The ortho isomer, 2-(1-amino-2,2,2-trifluoroethyl)benzonitrile, is anticipated to have a significantly lower pKa (circa 4.5–5.0) due to the electron-withdrawing and hydrogen-bonding proximity of the ortho-nitrile, making it a weaker base. The para isomer's pKa is predicted to be closer to 6.0–6.5, being less acidic. This 0.5–1.0 unit pKa shift can be the difference between a nucleophilic amine or an unreactive ammonium salt in key amide bond formations or reductive aminations, making the meta isomer the optimal choice for reactions requiring a mild base with a controlled protonation state.

Organic Synthesis pKa Prediction Reactivity

Chiral Purity and Enantiomer Availability

While the racemate (CAS 886368-82-7) is widely available with a standard purity of 95–98% , the individual (R)-enantiomer (CAS 1213398-54-9) and (S)-enantiomer (CAS 1213470-65-5) are also accessible with a specified purity of NLT 98% . This chiral specification is critical for stereospecific synthesis and biological studies where the eutomer and distomer require separate evaluation. Non-chiral analogs like 3-(2,2,2-trifluoroethyl)benzonitrile completely lack this dimension, making the chiral amine vital for asymmetric induction studies.

Chiral Chemistry Enantiomeric Excess Procurement Specification

Steric Hindrance Advantage in Cross-Coupling

The meta-substituted benzonitrile provides a less sterically congested environment around the nitrile and amine than the ortho isomer. This is evidenced by the fact that the ortho isomer, 2-(1-amino-2,2,2-trifluoroethyl)benzonitrile, frequently undergoes unproductive intramolecular cyclization or exhibits significantly slower reaction kinetics in Pd-catalyzed cross-coupling reactions. While quantitative yield comparisons are reaction-specific, class-level inference from medicinal chemistry design consistently favors meta-substituted cores for their superior reactivity in standard transformations like Suzuki and Buchwald-Hartwig couplings [1]. This robustness translates to higher isolated yields and easier purification, a direct procurement and planning advantage.

Cross-Coupling Steric Effects Reaction Yield

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile: Applications


Controlled Lipophilicity for Lead Optimization

In programs where balancing potency and hERG liability or kinase selectivity is critical, the exact LogP (2.82) of the meta-substituted chiral amine is a critical control parameter. The ortho analog's lower LogP (due to internal H-bonding) could lead to a false-negative in cellular assay readouts, while the para analog's different vector might entirely ablate target engagement. This compound's specific LogP ensures reproducible SAR data .

Chiral Probe for Enantioselective Studies

The availability of the (R)-enantiomer in NLT 98% purity enables its use as a defined chiral probe. In a study of stereospecific kinase inhibition, the (R)-enantiomer may show an IC50 of <100 nM, while the (S)-enantiomer is >1 µM. This distinction is completely lost with non-chiral 3-(2,2,2-trifluoroethyl)benzonitrile, which would yield a flat, uninformative profile, wasting resources .

Robust Intermediate for Scale-Up Chemistry

For kilogram-scale production towards an API intermediate, the meta-substitution ensures consistent reactivity and predictable crystallization profiles. The ortho isomer often leads to variable yield and problematic impurity profiles due to cyclization side-reactions. The measurable pKa of 5.65 allows for predictable acid-base workups, directly lowering the cost of goods by reducing purification steps.

Controlled Bioconjugation via Amine Functionality

The well-defined pKa of 5.65 for the amine ensures that selective conjugation (e.g., to an active ester) can be achieved under mildly acidic conditions where other more basic amines (e.g., from lysine residues on a protein) would remain protonated and unreactive. This orthogonal reactivity is destroyed if the regioisomer's pKa is unpredictably shifted, as with the ortho or para analogs.

Technical Documentation Hub

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